molecular formula C13H17NO B7418709 N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B7418709
M. Wt: 203.28 g/mol
InChI Key: TXSFXZWERZRCQK-UHFFFAOYSA-N
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Description

N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a tetrahydroquinoline core with an acetyl group and two methyl groups attached, making it a unique and interesting molecule for research and industrial applications.

Scientific Research Applications

N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The choice of dehydrating agent and solvent, as well as reaction temperature and time, are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroquinolines, and substituted tetrahydroquinolines, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.

    4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the acetyl group but shares the tetrahydroquinoline core.

    N-Methyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of an acetyl group.

Uniqueness

N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

1-(4,4-dimethyl-2,3-dihydroquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10(15)14-9-8-13(2,3)11-6-4-5-7-12(11)14/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSFXZWERZRCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=CC=CC=C21)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 15 g (0.93 mol) of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline in 50 ml of pryidine, at 0° C., was added, dropwise, 14.5 g (0.185 mol) of acetyl chloride over a 30 minute period. Stirring was continued at 0° C. for 1 hour, and then the reaction mixture was poured onto 200 g of ice. The resulting mixture was extracted with ether. The combined organic extracts were washed successively with 1N hydrochloric acid and saturated sodium bicarbonate and then they were dried using magnesium sulfate. Evaporation of the ether solution in vacuo afforded 18.8 g (99% yield) of the title compound as a yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

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